![molecular formula C23H27NO3 B12599012 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide CAS No. 644979-28-2](/img/structure/B12599012.png)
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-methoxy-2-methylbenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with cyclohexylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzamide, while reduction of the carbonyl group can produce an amine derivative.
Scientific Research Applications
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can enhance the compound’s binding affinity to these targets, while the cyclohexyl group can influence its overall conformation and stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with an additional methoxy group.
3-Acetoxy-2-methylbenzamide: Features an acetoxy group instead of a methoxy group.
N-(4-Methylbenzoyl)cyclohexylamine: Lacks the methoxy and methyl groups on the benzamide core.
Uniqueness
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group can participate in hydrogen bonding, the methyl group can influence lipophilicity, and the cyclohexyl group can affect the compound’s overall three-dimensional structure.
Properties
CAS No. |
644979-28-2 |
|---|---|
Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C23H27NO3/c1-16-10-12-18(13-11-16)21(25)23(14-5-4-6-15-23)24-22(26)19-8-7-9-20(27-3)17(19)2/h7-13H,4-6,14-15H2,1-3H3,(H,24,26) |
InChI Key |
RHLMWTZSQQBDPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
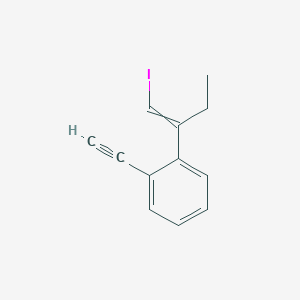
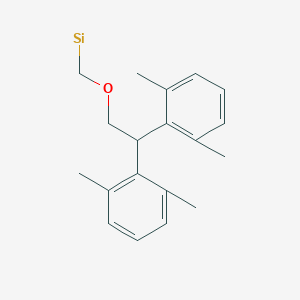
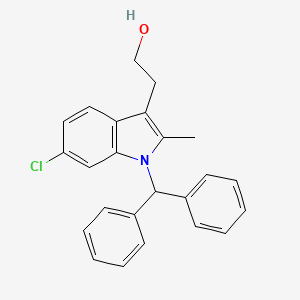
![6-(Benzyloxy)-4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12598947.png)
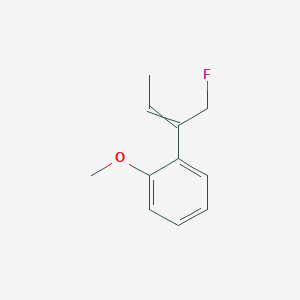
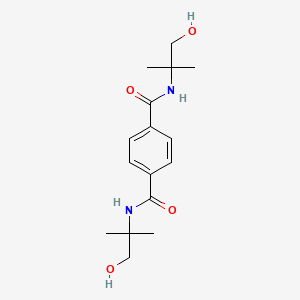
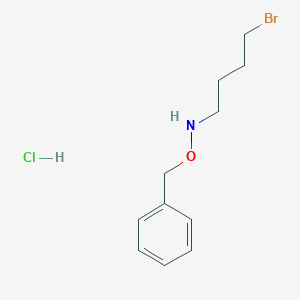
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
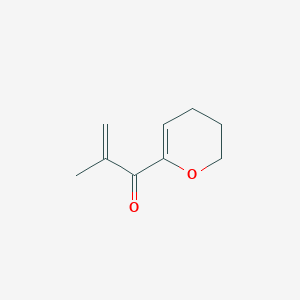
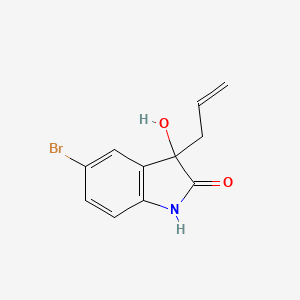
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
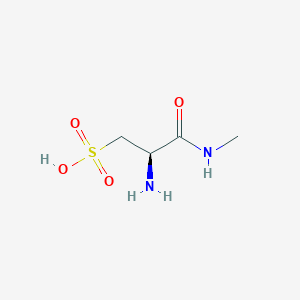
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
